molecular formula C30H26N2O3 B11512139 12-[4-(benzyloxy)-3-methoxyphenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-[4-(benzyloxy)-3-methoxyphenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11512139
M. Wt: 462.5 g/mol
InChI Key: JWKLRGWJBXPOJR-UHFFFAOYSA-N
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Description

5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a hexahydro-1,10-diazatetra phen-6-one core. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with specific molecular targets and pathways. For instance, as an MAO B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of neurological disorders.

Comparison with Similar Compounds

Similar compounds include other benzyloxy-substituted phenyl derivatives and oxadiazole-based compounds. For example:

The uniqueness of 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C30H26N2O3

Molecular Weight

462.5 g/mol

IUPAC Name

12-(3-methoxy-4-phenylmethoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C30H26N2O3/c1-34-27-17-20(12-15-26(27)35-18-19-7-3-2-4-8-19)28-29-21-9-6-16-31-22(21)13-14-24(29)32-23-10-5-11-25(33)30(23)28/h2-4,6-9,12-17,28,32H,5,10-11,18H2,1H3

InChI Key

JWKLRGWJBXPOJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C5=C(C=C4)N=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

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